molecular formula C15H10F2O6 B15001973 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one

Cat. No.: B15001973
M. Wt: 324.23 g/mol
InChI Key: QSASSMNMYBONBZ-UHFFFAOYSA-N
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Description

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is a synthetic organic compound belonging to the furochromene family This compound is characterized by its unique structure, which includes a furochromene core with difluoroacetyl and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one can be achieved through a multi-step process. One common method involves the Vilsmeier–Haack reaction, which is used to introduce the formyl group into the furochromene core. The starting material, 6-acetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one, is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Enamines and Enaminones: Formed from nucleophilic substitution reactions.

    Oxidized Derivatives: Products of oxidation reactions.

    Polycyclic Compounds: Resulting from cycloaddition reactions.

Scientific Research Applications

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one involves its interaction with various molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of specific enzymes or receptors. The furochromene core may interact with DNA or proteins, affecting cellular processes such as replication and transcription .

Biological Activity

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and cytotoxicity against cancer cell lines.

The molecular formula for this compound is C15H10F2O6C_{15}H_{10}F_2O_6 with a molecular weight of 324.24 g/mol. The compound features a furochromene structure that is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of furo[3,2-g]chromenes exhibit notable antimicrobial properties. A study evaluated various derivatives synthesized from 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile against several microorganisms. The results indicated that some derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity was classified as follows:

CompoundActivity LevelMicroorganism Tested
Compound AHighStaphylococcus aureus
Compound BIntermediateEscherichia coli
Compound CLowCandida albicans

The compounds were compared to standard drugs such as chloramphenicol and cephalothin, highlighting their potential as new antimicrobial agents .

Enzyme Inhibition

The compound's potential as an inhibitor for various enzymes has also been investigated. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are relevant in the context of Alzheimer's disease.

A notable finding from the studies is that certain derivatives showed significant inhibition against AChE and BChE:

CompoundIC50 (µM) AChEIC50 (µM) BChE
2f5.46.4
3b7.611.2

These values indicate that these compounds could serve as leads for developing therapeutic agents targeting neurodegenerative diseases .

Cytotoxicity

In addition to enzyme inhibition, the cytotoxic effects of this compound derivatives were assessed against various cancer cell lines, including MCF-7 (breast cancer). The results indicated that some compounds exhibited promising cytotoxicity:

CompoundCell Line TestedIC50 (µM)
2fMCF-712.0
3bHek293-T15.0

This suggests potential applications in cancer therapy .

The biological activity observed can be attributed to the structural features of the furochromene framework. Molecular docking studies have revealed interactions between these compounds and the active sites of target enzymes, suggesting a mechanism based on hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C15H10F2O6

Molecular Weight

324.23 g/mol

IUPAC Name

6-(2,2-difluoroacetyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C15H10F2O6/c1-20-11-6-3-4-22-12(6)14(21-2)13-8(11)9(18)7(5-23-13)10(19)15(16)17/h3-5,15H,1-2H3

InChI Key

QSASSMNMYBONBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C(=O)C(F)F

Origin of Product

United States

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